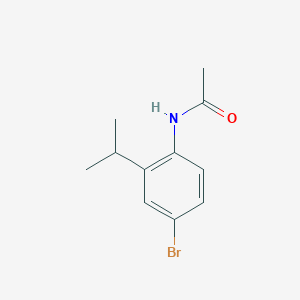

N-(4-bromo-2-isopropylphenyl)acetamide

Description

Structural Landscape and Evolution of Acetanilide (B955) Scaffolds

Acetanilide, or N-phenylacetamide, is the quintessential N-acetylated derivative of aniline (B41778). wikipedia.org Its journey began in the late 19th century when it was discovered to have fever-reducing and pain-relieving properties, leading to its marketing as one of the first synthetic analgesic and antipyretic drugs under the trade name Antifebrin. wikipedia.orgdigitellinc.compatsnap.com

However, the use of acetanilide itself was curtailed due to its toxicity, which could lead to conditions like cyanosis. wikipedia.orgdigitellinc.com This prompted the search for safer alternatives, marking a crucial step in the evolution of medicinal chemistry. This research led to the development of derivatives like phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide) and, most notably, paracetamol (acetaminophen), which remains a widely used analgesic today. digitellinc.compatsnap.com This progression highlights a classic theme in drug development: modifying a core scaffold to enhance therapeutic efficacy while minimizing adverse effects. ump.edu.pl Beyond pain and fever management, the acetanilide scaffold has been extensively modified, with modern derivatives being investigated for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and anthelmintic properties. iscientific.orgorientjchem.org

Distinctive Features of the N-(4-bromo-2-isopropylphenyl)acetamide Moiety within Aromatic Amide Chemistry

This compound belongs to the N-acyl aniline family and possesses a unique substitution pattern on its phenyl ring that sets it apart. Its core structure is the N-phenylacetamide (acetanilide) framework, but with two key substituents: a bromine atom at the para (4) position and an isopropyl group at the ortho (2) position relative to the acetamido group.

Key Structural Features:

Amide Group (-NHCOCH₃): This functional group is planar and can participate in hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This capability is crucial for its interactions with biological macromolecules and influences its physical properties like melting point and solubility. numberanalytics.comnih.gov

Substitution Pattern: The ortho-isopropyl and para-bromo substitution pattern creates a specific electronic and steric environment. The bulky isopropyl group ortho to the amide linkage can enforce a twisted conformation between the phenyl ring and the amide plane, which can be a critical factor in its binding to target proteins.

Below is a table summarizing the key properties of this compound, derived from its constituent parts.

| Property | Description |

| Molecular Formula | C₁₁H₁₄BrNO |

| Parent Scaffold | Acetanilide (N-phenylacetamide) |

| Key Functional Groups | Amide, Aromatic Ring, Halogen (Bromo), Alkyl (Isopropyl) |

| Potential Interactions | Hydrogen bonding, halogen bonding, hydrophobic interactions, π-π stacking |

Role of Bromine and Isopropyl Substituents in Chemical and Biological Contexts

The specific substituents on the this compound ring are not merely decorative; they are chosen to modulate the molecule's properties in a targeted manner.

The Bromine Substituent: The introduction of a bromine atom, a strategy known as "bromination," is a common tactic in medicinal chemistry. ump.edu.plump.edu.pl Bromine is a halogen that can significantly alter a molecule's characteristics. It is highly lipophilic, which can enhance membrane permeability. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic region (the "sigma-hole") to interact with a nucleophile. ump.edu.plump.edu.pl This interaction can improve binding affinity and selectivity for a biological target. Bromination has been shown to increase therapeutic activity and favorably influence a drug's metabolism and duration of action. ump.edu.plump.edu.pl Brominated compounds are integral to various pharmaceuticals, including antiseptics, anesthetics, and anticancer drugs. tethyschemical.com

The Isopropyl Substituent: The isopropyl group is a small, branched alkyl group that is bulky and hydrophobic. Its primary role is to increase lipophilicity, which can influence how the molecule is absorbed, distributed, and metabolized. Its steric bulk is also significant. Placed at the ortho position, it can shield the adjacent amide bond from metabolic enzymes, potentially increasing the compound's stability and half-life. acs.org This steric hindrance can also lock the molecule into a specific conformation, which may be optimal for fitting into the binding site of a target enzyme or receptor.

The combined effects of these two substituents are summarized in the table below.

| Substituent | Position | Key Contributions |

| Bromine | para (4) | Increases lipophilicity, enables halogen bonding, can modulate metabolic profile and activity. ump.edu.plump.edu.pl |

| Isopropyl | ortho (2) | Increases lipophilicity, provides steric bulk, can influence conformation and metabolic stability. |

Current Research Landscape and Academic Significance of this compound

Direct research focusing exclusively on this compound is limited in publicly available scientific literature. The compound is not as widely studied as its parent, acetanilide, or other more common derivatives. wikipedia.orgresearchgate.net It is often encountered as an entry in chemical supplier catalogs or may be synthesized as part of a larger library of compounds for screening purposes, without detailed publication of its specific properties and activities.

However, its academic significance can be inferred from the broader context of research into related structures. The synthesis of novel acetanilide derivatives remains an active area of research for discovering new therapeutic agents. iscientific.orgorientjchem.org For instance, studies have focused on creating acetanilide derivatives as potential cyclooxygenase (COX) inhibitors for analgesic and anti-inflammatory effects. orientjchem.org The unique combination of a halogen bond donor (bromine) and a sterically influential lipophilic group (isopropyl) makes this compound a compound of interest for structure-activity relationship (SAR) studies. It represents a specific combination of features whose contribution to biological activity against various targets could provide valuable data for medicinal chemists.

Identification of Knowledge Gaps and Emerging Research Avenues for Advanced Investigation

The primary knowledge gap concerning this compound is the lack of dedicated studies on its synthesis, characterization, and biological evaluation. This scarcity of data presents several clear opportunities for future research.

Emerging Research Avenues:

Synthesis and Characterization: A foundational study would involve developing an optimized synthesis for the compound and thoroughly characterizing it using modern analytical techniques (NMR, IR, Mass Spectrometry). X-ray crystallography, similar to studies on related compounds like N-(4-Bromophenyl)acetamide, could provide definitive structural information, revealing bond angles and the molecule's solid-state conformation. researchgate.net

Biological Screening: Given the diverse biological activities of the acetanilide scaffold, this compound should be screened against a wide range of biological targets. iscientific.org Areas of particular interest could include its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Structure-Activity Relationship (SAR) Studies: The compound could serve as a key molecule in a larger SAR study. By systematically varying the substituents at the ortho and para positions, researchers could elucidate the precise roles of the bromine and isopropyl groups in conferring biological activity.

Application as a Synthetic Intermediate: Its functional groups could be used as handles for further chemical modification, making it a potentially valuable building block for the synthesis of more complex molecules and fused heterocyclic systems, which are prevalent in medicinal chemistry. acs.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromo-2-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-7(2)10-6-9(12)4-5-11(10)13-8(3)14/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTILQCDXMMTAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Bromo 2 Isopropylphenyl Acetamide

Established Synthetic Routes for N-(4-bromo-2-isopropylphenyl)acetamide

The synthesis of this compound is most effectively achieved through a multi-step sequence starting from a substituted aniline (B41778). This approach allows for controlled introduction of the substituents onto the aromatic ring.

The primary route to this compound involves a two-step process beginning with the protection of an aniline precursor, followed by electrophilic bromination.

The logical starting material for this synthesis is 2-isopropylaniline (B1208494). The first step is an acylation reaction to form the corresponding acetamide (B32628). Specifically, 2-isopropylaniline is treated with acetic anhydride (B1165640) or acetyl chloride to yield N-(2-isopropylphenyl)acetamide. This acylation is a crucial step for controlling the subsequent bromination reaction. The highly activating amino group (-NH₂) in aniline makes the aromatic ring susceptible to polysubstitution, often leading to the formation of tribrominated products upon reaction with bromine. ncert.nic.inyoutube.com By converting the amine to an acetamide (-NHCOCH₃), the activating effect is moderated because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. youtube.comquora.com This moderation prevents over-bromination and allows for selective monosubstitution.

The second step is the electrophilic aromatic substitution of N-(2-isopropylphenyl)acetamide. The acetamido and isopropyl groups are both ortho, para-directing. However, the acetamido group is the more powerful activating group and its significant steric bulk hinders substitution at the ortho positions. scribd.comstackexchange.com Consequently, the incoming electrophile, bromine, is directed to the sterically accessible para position relative to the acetamido group, resulting in the formation of the target compound, this compound. A common laboratory method for this type of reaction involves using bromine in a solvent like glacial acetic acid. echemi.com

Reaction Scheme:

Acetylation: 2-isopropylaniline + Acetic Anhydride → N-(2-isopropylphenyl)acetamide

Bromination: N-(2-isopropylphenyl)acetamide + Br₂/CH₃COOH → this compound

While coupling reactions are more commonly used to derivatize the target molecule (see Section 2.3), it is theoretically possible to form the this compound scaffold via cross-coupling. However, the more direct amidation-bromination sequence is generally preferred for its efficiency.

The optimization of the bromination step is critical for achieving high yields. Key parameters to control include reaction temperature, stoichiometry of the brominating agent, and reaction time. For instance, in the bromination of acetanilide (B955), maintaining a low concentration of elemental bromine can prevent the formation of polybrominated side products. stackexchange.comechemi.com This can be achieved by the slow addition of the brominating agent or by generating it in situ. After the reaction, the product is typically isolated by precipitation in water and purified by recrystallization from a suitable solvent like ethanol. echemi.com

Advanced Synthetic Approaches and Sustainable Chemistry Principles

Modern synthetic chemistry emphasizes the use of catalytic methods and sustainable practices to improve efficiency and reduce environmental impact.

To circumvent the hazards associated with handling liquid bromine, several catalytic and "green" bromination methods have been developed for acetanilides. These methods can be applied to the synthesis of this compound.

One prominent approach involves the in situ generation of bromine. A combination of an alkali metal bromide (like KBr) and an oxidant is used.

Bromate (B103136)/Bromide System : Using potassium bromate (KBrO₃) and hydrobromic acid (HBr) generates a low, steady concentration of bromine, which selectively reacts to form the monobrominated product in high yield. scribd.com

Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) : A greener method employs ceric ammonium nitrate in combination with potassium bromide.

Oxone/KBr : A mixture of Oxone (potassium peroxymonosulfate) and KBr provides an effective system for electrophilic bromination.

Tungstate (B81510) Catalysis : Sodium tungstate has been reported as a catalyst for the bromination of acetanilide using sodium perborate (B1237305) and potassium bromate, achieving good yields. scribd.com

Another advanced approach is electrochemical synthesis, where bromine is generated electrochemically from a bromide salt, offering high control and safety. rsc.org

| Method | Reagents | Key Advantages | Reference |

|---|---|---|---|

| In situ Generation (Bromate) | KBrO₃, HBr, Acetic Acid | Avoids handling Br₂, high selectivity, good yield. | scribd.com |

| Green Bromination (CAN) | Ceric Ammonium Nitrate, KBr, Ethanol/Water | Milder conditions, avoids strong acids and liquid bromine. | |

| Tungstate Catalysis | Sodium Tungstate, Sodium Perborate, KBr | Catalytic, utilizes inexpensive reagents. | scribd.com |

| Electrochemical Bromination | Bromide Salt (e.g., NH₄Br), Electrolysis | High control, sustainable, avoids chemical oxidants. | rsc.org |

The synthesis of this compound itself does not involve the creation of a chiral center, so stereoselectivity is not a factor. However, the synthesis is a prime example of chemo- and regioselectivity.

Chemo-selectivity : The initial acetylation of the amine is a chemo-selective step designed to moderate the reactivity of the aromatic ring, thereby enabling selective monobromination instead of polysubstitution. ncert.nic.inyoutube.com

Regioselectivity : The subsequent bromination is highly regioselective. The electronic and steric properties of the acetamido and isopropyl substituents direct the electrophilic attack almost exclusively to the C4 position (para to the acetamido group), preventing the formation of other isomers. scribd.comstackexchange.com

In subsequent reactions, such as palladium-catalyzed cross-couplings, chemo-selectivity is observed as the catalyst selectively activates the C-Br bond over the more stable C-H or C-N bonds under typical reaction conditions.

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound molecule possesses two primary sites for further chemical modification: the aryl bromide and the acetamido group.

The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of functional groups at the C4 position.

Suzuki Coupling : Reaction with aryl or vinyl boronic acids to form biaryl or styrenyl derivatives. Studies on similar substrates like N-(2,5-dibromophenyl)acetamide show that these couplings proceed in moderate to good yields. researchgate.net

Heck Coupling : Reaction with alkenes to introduce a vinyl group.

Buchwald-Hartwig Amination : Reaction with amines to form N-aryl amine derivatives.

Sonogashira Coupling : Reaction with terminal alkynes to install an alkynyl group.

Cyanation : Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid.

The second functional handle is the acetamido group. It can be hydrolyzed under acidic or basic conditions to regenerate the free amine, yielding 4-bromo-2-isopropylaniline (B1344083). This aniline derivative is itself a valuable intermediate that can undergo a host of further reactions, including diazotization followed by Sandmeyer reactions to introduce a variety of substituents (e.g., -OH, -Cl, -CN, -F) in place of the amino group.

| Reaction Site | Reaction Type | Reagents/Catalyst | Resulting Functional Group |

|---|---|---|---|

| C4-Bromo Bond | Suzuki Coupling | Ar-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Aryl Group |

| Heck Coupling | Alkene, Pd Catalyst, Base | Vinyl Group | |

| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Ligand, Base | Substituted Amino Group | |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | Alkynyl Group | |

| Acetamido Group | Amide Hydrolysis | H₃O⁺ or OH⁻, Heat | Amino Group (-NH₂) |

| (Following Hydrolysis) Sandmeyer Reaction | 1. NaNO₂, HCl; 2. CuX (X=Cl, Br, CN) | -Cl, -Br, -CN, etc. |

Chemical Modifications at the Amide Nitrogen

There is no published research on the chemical modifications at the amide nitrogen of this compound. Investigations into reactions such as N-alkylation, N-arylation, hydrolysis, or the formation of corresponding imidoyl chlorides or other amide derivatives have not been reported for this specific compound.

Aromatic Substitution Reactions on the Phenyl Ring

No studies have been found that describe electrophilic or nucleophilic aromatic substitution reactions on the phenyl ring of this compound. The directing effects of the existing substituents (bromo, isopropyl, and acetamido groups) on further substitution patterns remain experimentally undetermined.

Transformations Involving the Bromine and Isopropyl Moieties

The chemical literature lacks any reports on transformations involving the bromine and isopropyl groups of this compound. This includes, but is not limited to, reactions such as:

Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the C-Br bond.

Nucleophilic substitution of the bromine atom.

Oxidation or other modifications of the isopropyl group.

Mechanistic Investigations into Synthetic Pathways and Reactivity Profiles

Consistent with the absence of synthetic and reactivity data, there are no mechanistic investigations concerning this compound. The pathways for its formation and the underlying electronic and steric factors governing its potential reactivity are yet to be explored.

Data Tables

Due to the lack of experimental data, no data tables can be generated.

Advanced Spectroscopic and Structural Characterization in Mechanistic Studies of N 4 Bromo 2 Isopropylphenyl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamic behavior of N-(4-bromo-2-isopropylphenyl)acetamide. Both ¹H and ¹³C NMR provide a detailed map of the molecular framework, while specialized techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can probe spatial relationships and conformational preferences.

Due to the partial double-bond character of the amide C-N bond, rotation is restricted, which can lead to the existence of cis and trans conformers. nanalysis.com For N-aryl acetamides, the trans conformer is generally more stable. Variable temperature (VT) NMR studies can be employed to investigate the energetics of this rotational barrier.

¹H NMR Spectroscopy: The proton spectrum would exhibit distinct signals for the aromatic, isopropyl, and acetyl methyl protons. The aromatic region would likely show a complex splitting pattern due to the three non-equivalent protons on the phenyl ring. The isopropyl group would present as a septet for the CH proton and a doublet for the two methyl groups. The acetyl methyl protons would appear as a singlet, and the amide N-H proton would be a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data, showing distinct resonances for each carbon atom. The carbonyl carbon would appear significantly downfield. The aromatic carbons would have shifts influenced by the bromo and isopropyl substituents.

Predicted NMR Data for this compound Data is predicted based on analysis of analogous compounds such as N-(4-isopropylphenyl)acetamide and N-(4-bromophenyl)acetamide.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Acetyl CH₃ | ~2.2 | ~24 |

| Isopropyl CH | ~3.1 (septet) | ~28 |

| Isopropyl CH₃ | ~1.2 (doublet) | ~23 |

| Amide NH | 7.5-8.5 (broad singlet) | - |

| Aromatic CHs | 7.0-7.8 (multiplets) | 120-140 |

| Aromatic C-Br | - | ~118 |

| Aromatic C-N | - | ~138 |

| Aromatic C-isopropyl | - | ~145 |

| Carbonyl C=O | - | ~169 |

Mass Spectrometry (MS) for Reaction Monitoring and Structural Confirmation

Mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of this compound and for monitoring its formation during synthesis. The presence of a bromine atom imparts a highly characteristic isotopic signature.

In electron ionization (EI) mass spectrometry, the molecule would generate a molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, the mass spectrum will display two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺. libretexts.org This pattern is a definitive indicator of the presence of a single bromine atom in the molecule or its fragments.

Fragmentation analysis provides further structural confirmation. Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group or the aromatic ring.

Loss of substituents: Fragmentation involving the loss of the isopropyl group ([M-43]⁺) or the acetyl group ([M-42]⁺).

Cleavage of the amide bond: Leading to fragments corresponding to the acylium ion or the anilino radical cation.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Identity | Notes |

| 271/273 | [C₁₁H₁₄BrNO]⁺ | Molecular ion peak (M⁺, M+2), 1:1 ratio |

| 228/230 | [C₉H₁₀BrN]⁺ | Loss of acetyl group (CH₃CO) |

| 186/188 | [C₆H₅Br]⁺ | Cleavage of the N-C(aryl) bond |

| 43 | [CH₃CO]⁺ | Acetyl cation (Acylium ion) |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. Based on studies of similar compounds like N-(4-bromophenyl)acetamide and N-(4-isopropylphenyl)acetamide, several structural features can be predicted. libretexts.orgchemguide.co.uk

The molecule would likely adopt a largely planar conformation, although the bulky isopropyl group may cause some twisting of the phenyl ring relative to the amide plane. The solid-state architecture is expected to be dominated by intermolecular hydrogen bonding. Specifically, the amide N-H group of one molecule would act as a hydrogen bond donor to the carbonyl oxygen atom of a neighboring molecule. This interaction typically results in the formation of one-dimensional chains or centrosymmetric dimers, which then pack to form the extended crystal lattice.

Predicted Crystallographic Data for this compound Parameters are hypothetical and based on trends observed in related structures.

| Parameter | Predicted Value / Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Bond Length (N-C=O) | ~1.35 Å |

| Key Bond Length (C=O) | ~1.24 Å |

| Key Bond Length (C-Br) | ~1.90 Å |

| Hydrogen Bonding Motif | N-H···O=C intermolecular hydrogen bonds |

| Supramolecular Structure | Formation of infinite chains or dimers |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and can be used to monitor the progress of the amidation reaction. Each technique provides complementary information based on the vibrational modes of the molecule.

The synthesis of this compound from its corresponding aniline (B41778) and an acetylating agent can be tracked by observing the disappearance of the primary amine (N-H₂) stretches in the starting material and the appearance of the characteristic secondary amide bands.

Key vibrational modes for this compound include:

N-H Stretch: A sharp peak around 3300 cm⁻¹, characteristic of a secondary amide N-H bond.

C=O Stretch (Amide I band): A very strong absorption between 1650-1680 cm⁻¹, which is one of the most prominent features in the IR spectrum.

N-H Bend (Amide II band): A strong band typically found near 1550 cm⁻¹, resulting from a coupling of the N-H in-plane bend and C-N stretching vibrations.

Aromatic C-H and C=C Stretches: Multiple bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

C-Br Stretch: A low-frequency vibration, typically observed below 700 cm⁻¹, which is often more easily identified in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | IR, Raman | ~3300 | Medium-Strong |

| Aromatic C-H Stretch | IR, Raman | 3100-3000 | Medium |

| Aliphatic C-H Stretch | IR, Raman | 2980-2850 | Medium-Strong |

| Amide I (C=O Stretch) | IR | ~1670 | Very Strong |

| Amide II (N-H Bend/C-N Stretch) | IR | ~1550 | Strong |

| Aromatic C=C Bending | IR, Raman | 1600-1450 | Variable |

| C-Br Stretch | Raman | ~650 | Strong |

Chiroptical Spectroscopy for Stereochemical Elucidation of Chiral Analogs

While this compound itself is achiral, chiroptical spectroscopy becomes a vital tool for analyzing chiral analogs. Chirality could be introduced into the molecule, for instance, by replacing the isopropyl group with a chiral substituent (e.g., a (S)- or (R)-sec-butyl group) or through the synthesis of atropisomers if sufficient steric hindrance restricts the rotation around the aryl-N bond.

Electronic Circular Dichroism (ECD) is a form of chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized light. nih.gov For a chiral analog of this compound, the ECD spectrum would exhibit characteristic positive or negative peaks known as Cotton effects.

The sign and intensity of these Cotton effects are directly related to the molecule's absolute configuration and its conformation in solution. For example, two enantiomers of a chiral analog would display mirror-image ECD spectra. rsc.org By comparing experimentally measured ECD spectra with those predicted by quantum chemical calculations, it is possible to unambiguously assign the absolute stereochemistry of the chiral center or the axis of chirality in an atropisomer. This technique is invaluable in stereoselective synthesis and for understanding stereospecific interactions.

Pharmacological and Biological Investigations of N 4 Bromo 2 Isopropylphenyl Acetamide Pre Clinical and Mechanistic Focus

In Vitro Biological Activity Assessments

Detailed in vitro assessments are crucial for characterizing the pharmacological profile of a new chemical entity. For N-(4-bromo-2-isopropylphenyl)acetamide, such data is largely absent from the scientific record.

Enzyme Inhibition and Activation Studies (e.g., COX enzymes, other metabolic enzymes)

There is no specific data available from in vitro enzyme inhibition or activation studies for this compound. The broader class of acetamide (B32628) derivatives has been a focus for the development of selective COX-2 inhibitors, which are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govncats.io The anti-inflammatory action of these inhibitors is achieved by blocking the COX-2 enzyme, which is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. ncats.io The potential of this compound as a COX inhibitor would need to be confirmed through specific enzymatic assays.

Receptor Binding and Ligand-Binding Assays

Information regarding the binding of this compound to specific biological receptors is not available. Receptor binding assays are fundamental in determining the targets through which a compound may exert its effects. Without such studies, the molecular targets of this specific compound remain unknown.

Cellular Signaling Pathway Modulation

There are no published studies detailing how this compound might modulate cellular signaling pathways. Understanding these interactions is key to unraveling the molecular mechanisms underlying any potential therapeutic or toxic effects.

Modulation of Cellular Proliferation and Apoptosis Pathways in Cellular Models

The effect of this compound on cellular proliferation and apoptosis has not been documented. Research into other classes of acetamide derivatives has shown that some can induce apoptosis in cancer cell lines, suggesting a potential avenue for anticancer drug development. However, these findings are not directly transferable to the specific compound .

Antimicrobial Activity against Bacterial Strains

There is no available data on the antimicrobial activity of this compound. While some brominated compounds and other acetamide derivatives have been investigated for their effects against various bacterial strains, specific testing of this compound has not been reported.

Investigations into Antifibrotic and Neuroprotective Potential in Cellular Assays

The potential for this compound to exhibit antifibrotic or neuroprotective effects has not been explored in published cellular assays. Research into other acetamide-containing molecules has shown neuroprotective effects in certain models, but these are not directly related to the compound of interest.

In Vitro Toxicity Investigations for Compound Optimization

No data from in vitro toxicity assays, which are crucial for the early-stage optimization of a potential drug candidate, could be located for this specific compound.

While research on the broader class of N-phenylacetamides has indicated a range of biological activities, including antibacterial and antidepressant potential, these findings are not directly applicable to the specific molecular structure of this compound. rsc.orgnih.govmdpi.comnih.govacs.org The precise effects and characteristics of a compound are dictated by its unique arrangement of atoms and functional groups.

Consequently, until research on this compound is conducted and published, a detailed and scientifically accurate article on its preclinical and mechanistic profile cannot be produced.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Bromo 2 Isopropylphenyl Acetamide Analogs

Impact of Systemic Structural Modifications on Biological Activity

Systemic structural modifications of N-phenylacetamide derivatives have a profound impact on their biological activity. The core scaffold, consisting of a phenyl ring, an acetamide (B32628) linkage, and a second phenyl ring (or other substituent), offers multiple sites for modification. Research on various N-phenylacetamide analogs has demonstrated that even minor alterations to this scaffold can lead to significant changes in biological effects.

The nature of the substituent on the phenylacetamide aromatic ring has been shown to influence receptor affinity. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, substitutions on this ring affected their affinity for σ1 and σ2 receptors acs.org. Generally, it has been observed that the position of the substituent is critical, with 3-substituted compounds often displaying higher affinity compared to their 2- or 4-substituted counterparts for certain receptors acs.org.

Furthermore, the introduction of different functional groups can modulate the compound's activity spectrum. For example, studies on N-phenylacetamide derivatives containing 4-arylthiazole moieties have revealed that the type of substituent on the benzene ring can determine the antibacterial efficacy mdpi.com. Electron-withdrawing groups, such as fluorine, chlorine, and bromine, have been shown to be more beneficial for antibacterial activity compared to electron-donating groups mdpi.com.

The following table summarizes the impact of systemic structural modifications on the biological activity of various N-phenylacetamide analogs, drawing from a range of studies.

| Structural Modification | Observed Impact on Biological Activity | Example Compound Class |

| Substitution on the phenylacetamide aromatic ring | Influences receptor affinity and selectivity. | N-(1-benzylpiperidin-4-yl)phenylacetamides acs.org |

| Introduction of a thiazole moiety | Confers and modulates antibacterial activity. | N-phenylacetamides with 4-arylthiazole moieties mdpi.com |

| Variation of substituents on the phenyl ring | Electron-withdrawing groups enhance antibacterial activity. | Substituted N-phenylacetamides mdpi.com |

| Incorporation of a 1,2,3-triazole unit | Can introduce a broad spectrum of biological activities, including antifungal properties. | N-phenylacetamide-incorporated 1,2,3-triazoles rsc.org |

Influence of Aromatic Substituents on Molecular Recognition and Binding Profiles

The substituents on the aromatic rings of N-phenylacetamide analogs play a pivotal role in molecular recognition and binding to biological targets. These substituents can influence the electronic properties, lipophilicity, and steric profile of the molecule, all of which are critical for specific interactions with receptor binding sites.

A DFT study on N-phenylacetamide derivatives investigated how different substituents (NO2, CN, CF3, Br, Cl, F, H, CH3, and NH2) at the meta and para positions affect the aromaticity of the phenyl ring researcher.life. The study found a direct correlation between the electron-withdrawing and electron-releasing strengths of the substituents and the change in aromaticity, which in turn can affect the molecule's interaction with biological targets researcher.life.

In the context of antibacterial N-phenylacetamide derivatives, the presence and position of halogen substituents on the phenyl ring have been shown to be crucial for activity. For example, a 4-fluoro substituted benzene ring was found to be most favorable for antibacterial activity in a series of N-phenylacetamides containing a 4-arylthiazole moiety mdpi.com. The trend of activity for halogens was observed to be F > Cl > Br, suggesting that the electronegativity and size of the halogen atom are important factors in molecular recognition by the bacterial target mdpi.com.

The table below illustrates the influence of different aromatic substituents on the binding profiles of N-phenylacetamide analogs.

| Aromatic Substituent | Position | Influence on Molecular Recognition and Binding | Example Finding |

| Halogens (F, Cl, Br) | 4-position | Enhances antibacterial activity, with fluorine being the most effective. | Activity trend: 4-F > 4-Cl > 4-Br in N-phenylacetamides with 4-arylthiazole moieties mdpi.com. |

| Electron-withdrawing groups (e.g., NO2, CN) | para-position | Generally leads to higher cytotoxic effects in certain cancer cell lines. | p-nitro substituted compounds showed higher activity in MCF-7 cell lines nih.gov. |

| Electron-donating groups (e.g., OCH3) | para-position | Generally leads to lower cytotoxic effects compared to electron-withdrawing groups. | Methoxy-substituted compounds were less active than nitro-substituted analogs nih.gov. |

| Cyano group (-CN) | 2-position | Can be crucial for inhibitory activity against specific protein targets. | Only compounds with a -CN group decreased FOXM1 expression in a breast cancer cell line mdpi.com. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are computational methodologies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.

The development of robust QSAR/QSPR models begins with the selection of appropriate molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. For N-phenylacetamide derivatives, a variety of descriptors have been employed in QSAR studies. These can include 2D descriptors, such as topological indices and 2D autocorrelation descriptors, as well as 3D descriptors that account for the spatial arrangement of atoms researchgate.netnih.gov.

For instance, in a QSAR study of N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives as matrix metalloproteinase inhibitors, 2D autocorrelation descriptors were successfully used to model their inhibitory activity nih.gov. The selection of the most relevant descriptors is often achieved through statistical methods like genetic algorithms, which can identify a subset of descriptors that best correlate with the biological activity nih.gov.

The development of the QSAR model itself involves using statistical techniques like multiple linear regression (MLR) or more complex machine learning methods such as Bayesian-regularized neural networks (BRANN) to build the mathematical equation that relates the selected descriptors to the activity nih.gov.

A crucial aspect of QSAR/QSPR modeling is the validation of the developed models to ensure their predictive power for new, untested compounds. Validation is typically performed using both internal and external validation techniques. Cross-validation is a common internal validation method where a portion of the data is left out during model development and then used to test the model's predictive ability nih.gov.

The quality of a QSAR model is often assessed by statistical parameters such as the squared correlation coefficient (R²) for the training set and the squared cross-validation correlation coefficient (Q²) for the test set. A high Q² value (e.g., > 0.7) is indicative of a model with good predictive capability nih.gov.

QSAR models have been successfully applied to predict the activity of various N-phenylacetamide analogs. For example, a QSAR study on psychotomimetic phenylalkylamines, which share structural similarities with N-phenylacetamides, demonstrated excellent predictive power when combining topological indices with other parameters nih.gov. Similarly, QSPR models have been developed to predict the sensitivity of potentiometric sensors based on diphenylphosphoryl acetamide ionophores, showcasing the utility of these models in predicting physicochemical properties sciforum.netnih.gov.

Conformational Analysis and its Correlation with Activity

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule is critical for its biological activity as it determines the shape of the molecule and its ability to fit into a receptor's binding site.

For N-phenylacetamide derivatives, the rotation around the amide bond and the bonds connecting the phenyl rings to the acetamide linker can lead to different conformers. Studies on related acetamide compounds have provided insights into the preferred conformations. For example, in the crystal structure of N-(3-bromophenyl)acetamide, the conformation of the N-H bond is anti to the C=O bond nih.gov. A similar anti conformation of the N-H bond relative to the carbonyl and C-Br bonds was observed in 2-bromo-N-(4-bromophenyl)acetamide researchgate.net. This suggests that specific, low-energy conformations are favored.

Computational Chemistry and Molecular Modeling Approaches for N 4 Bromo 2 Isopropylphenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the intrinsic properties of a molecule. These methods are crucial for understanding the electronic distribution and reactivity of N-(4-bromo-2-isopropylphenyl)acetamide.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules. For this compound, DFT studies, often employing functionals like B3LYP with a basis set such as 6-31G*, can be used to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the regions susceptible to electrophilic and nucleophilic attack. In this compound, the electronegative oxygen and bromine atoms would be expected to be regions of high electron density (negative potential), while the amide proton and aromatic protons would exhibit lower electron density (positive potential). This charge distribution is fundamental to the molecule's ability to form intermolecular interactions, such as hydrogen bonds.

Illustrative DFT-Calculated Properties for a Phenylacetamide Derivative:

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative for a molecule of this class and not specific experimental or calculated values for this compound.

The biological activity of a molecule is intimately linked to its three-dimensional shape. This compound possesses several rotatable bonds, leading to a complex conformational landscape. The key torsions include the rotation around the phenyl-nitrogen bond and the bonds within the isopropyl group.

Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers. By calculating the potential energy surface as a function of the dihedral angles, it is possible to locate the global energy minimum and other low-lying stable conformations. These studies would likely reveal the preferred orientation of the acetamide (B32628) group relative to the substituted phenyl ring, which is crucial for its interaction with a biological target. For similar N-aryl amides, it has been observed that the amide group is often twisted out of the plane of the phenyl ring. researchgate.net

Molecular Dynamics (MD) Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of a ligand interacting with a biological macromolecule, such as a protein or a nucleic acid.

Once a potential biological target for this compound is identified, for instance, through molecular docking, MD simulations can be employed to study the stability of the ligand-protein complex. An MD simulation would track the movements of both the ligand and the protein over time, providing insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding.

Furthermore, advanced computational techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy. This value provides a quantitative measure of the affinity of the ligand for its target, which is a critical parameter in drug design.

MD simulations are also invaluable for understanding how a molecule behaves in a biological environment. Simulations in an explicit solvent, typically water, can reveal the hydration patterns around the molecule and how water molecules mediate ligand-target interactions.

For compounds intended to act within a cell, the ability to cross the cell membrane is a crucial property. MD simulations can be used to model the permeation of this compound across a lipid bilayer. These simulations can elucidate the mechanism of permeation and provide an estimate of the energy barrier for crossing the membrane, which is related to the compound's bioavailability. The general methodology for such simulations involves placing the molecule at different positions along an axis perpendicular to the membrane and calculating the potential of mean force. sigmaaldrich.com

Pharmacophore Modeling and Ligand-Based Design Strategies

In the absence of a known 3D structure of a biological target, ligand-based design strategies become invaluable. dovepress.com Pharmacophore modeling is a prominent technique in this category. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a particular target.

For a series of active N-phenylacetamide derivatives, a pharmacophore model could be generated by aligning their low-energy conformations and identifying the common chemical features responsible for their biological activity. nih.gov This model can then be used as a 3D query to screen large compound libraries to identify new and structurally diverse molecules with the potential for similar activity. mdpi.com

The key features for a pharmacophore model derived from this compound and its analogs might include:

A hydrophobic feature corresponding to the isopropyl group.

An aromatic ring feature.

A hydrogen bond acceptor from the carbonyl oxygen of the acetamide.

A hydrogen bond donor from the NH of the acetamide.

A halogen bond donor feature from the bromine atom.

Cheminformatics and Data Mining for Structure-Activity Landscape Analysis

Cheminformatics and data mining techniques are essential for analyzing the large datasets generated from high-throughput screening and computational studies to understand the structure-activity relationship (SAR) and structure-property relationship (SPR) landscapes.

For this compound and its analogs, a Quantitative Structure-Activity Relationship (QSAR) study could be performed. nih.gov QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities.

The process would involve:

Data Collection: A dataset of N-phenylacetamide analogs with their measured biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound.

Model Building: Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms would be used to build a model that relates the descriptors to the activity.

A hypothetical QSAR model for a series of N-phenylacetamide derivatives might look like:

Biological Activity = 0.7 * LogP - 0.2 * Molecular_Weight + 1.5 * Halogen_Bond_Strength + c

This model would indicate that higher lipophilicity (LogP) and stronger halogen bonding contribute positively to the activity, while increased molecular weight has a slightly negative impact. Such models are powerful for predicting the activity of newly designed compounds and for prioritizing which analogs to synthesize and test.

Analytical Methodologies for Research and Quantification of N 4 Bromo 2 Isopropylphenyl Acetamide in Complex Research Matrices

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC, LC-MS)

Chromatography is the cornerstone of analytical chemistry for separating and quantifying compounds like N-(4-bromo-2-isopropylphenyl)acetamide. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and hyphenated mass spectrometry methods (LC-MS) provide the high resolution and sensitivity needed for trace-level analysis. ijpsr.comrsc.org

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a primary technique for the analysis of moderately polar compounds such as this compound. Separation is typically achieved on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. sielc.comresearchgate.net UV detection is commonly used for quantification, leveraging the chromophoric nature of the aromatic ring in the molecule.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC offers excellent separation efficiency. This compound, being an acetamide (B32628) derivative, may be amenable to GC analysis, likely requiring an appropriate capillary column such as one with a 5% polysilarylene and 95% polydimethylsiloxane copolymer phase. ijpsr.com Coupling GC with a Mass Spectrometer (GC-MS) allows for both quantification and structural confirmation based on the compound's mass spectrum and fragmentation pattern. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. rsc.org LC-MS is particularly valuable for analyzing this compound in complex matrices where co-eluting substances might interfere with UV detection. nih.gov Electrospray ionization (ESI) in positive mode would likely be effective for generating the protonated molecular ion [M+H]+ for detection and quantification. nih.gov

Table 1: Illustrative Chromatographic Conditions for this compound Analysis

| Parameter | HPLC-UV | GC-MS | LC-MS/MS |

|---|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | ZB-5MS (30 m x 0.32 mm, 1.0 µm) ijpsr.com | C18 (e.g., 2.1 x 150 mm, 3.5 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium (1.0 mL/min) ijpsr.com | Acetonitrile/Water with 0.1% Formic Acid |

| Detector | UV-Vis Diode Array (DAD) | Mass Spectrometer (MS) | Tandem Mass Spectrometer (MS/MS) |

| Detector Wavelength | ~254 nm (estimated) | Scan mode (e.g., 50-400 m/z) | Multiple Reaction Monitoring (MRM) |

| Injector Temperature | N/A | 230 °C ijpsr.com | N/A |

| Column Temperature | 35 °C | Temperature gradient (e.g., 100-280 °C) | 40 °C |

| Ionization Mode | N/A | Electron Impact (EI) ijpsr.com | Electrospray Ionization (ESI), Positive |

Developing a robust analytical method requires careful optimization of chromatographic conditions to achieve the desired separation and sensitivity. Validation is then performed to ensure the method is reliable, reproducible, and fit for its intended purpose, often following International Council for Harmonisation (ICH) guidelines. ijpsr.com

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or matrix components.

Linearity: Demonstrating that the instrument response is directly proportional to the analyte concentration over a specific range. A correlation coefficient (r²) greater than 0.999 is often targeted. ijpsr.com

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels, including repeatability and intermediate precision.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 2: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criterion | Purpose |

|---|---|---|

| Specificity | Analyte peak is well-resolved from other peaks (Resolution > 2) | Ensures the signal is from the target compound only. |

| Linearity (r²) | ≥ 0.999 ijpsr.com | Confirms a proportional response to concentration. |

| Accuracy (% Recovery) | Typically 98.0% - 102.0% | Measures the systematic error of the method. |

| Precision (% RSD) | ≤ 2.0% | Assesses the random error and reproducibility. |

| LOD | Signal-to-Noise Ratio ≥ 3:1 | Defines the detection capability of the method. |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 | Defines the lower limit for reliable quantification. |

Quantifying this compound in biological matrices such as cell lysates or tissue extracts presents unique challenges due to the complexity of these samples. Matrix components like proteins, lipids, and salts can interfere with analysis, causing ion suppression in MS or co-eluting peaks in chromatography. Therefore, a robust sample preparation procedure is essential prior to instrumental analysis. nih.govnih.gov LC-MS/MS is often the preferred technique for this application due to its superior selectivity and sensitivity, which allows for the detection of low concentrations of the analyte amidst high background noise. nih.gov The development of such methods would involve optimizing sample cleanup and chromatographic conditions to minimize matrix effects and ensure accurate quantification. nih.gov

Electrochemical Methods for Detection and Characterization in Research Settings

Electrochemical methods offer a sensitive and often cost-effective alternative for the analysis of electroactive compounds. Aromatic compounds and amide functionalities can be susceptible to oxidation or reduction at specific potentials. Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) could be investigated for the characterization and quantification of this compound. Research into chemically modified electrodes, such as those using doped graphene, has shown promise for enhancing the sensitivity and selectivity of detecting various organic molecules, a principle that could be applied to the target compound. ceitec.eu

Spectrophotometric and Fluorometric Assays for Research-Grade Quantification

Spectrophotometric methods are based on the absorption of light by a compound. While this compound possesses a UV-absorbing aromatic ring, direct UV spectrophotometry may lack the selectivity for analysis in complex mixtures. A more specific approach involves a chemical reaction that produces a unique colored product. For instance, a method could be developed based on a condensation reaction with an aldehyde, similar to assays used for other acetamide derivatives, to generate a product with a distinct visible-light absorbance maximum. nih.gov Such a method can be simple, rapid, and suitable for high-throughput screening, with linearity typically established in the µg/mL range. nih.gov

Fluorometric assays, which measure the light emitted from a fluorescent substance, generally offer higher sensitivity than spectrophotometry. This compound is not intrinsically fluorescent, so a fluorometric assay would require derivatization with a fluorescent tag (a fluorophore). This could involve reacting the amide or another part of the molecule to attach a label that emits light upon excitation, enabling quantification at very low concentrations.

Advanced Sample Preparation Techniques for this compound Research

Effective sample preparation is critical for accurate analysis, especially from complex matrices. The goal is to isolate the analyte, remove interfering substances, and concentrate the sample.

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent). It can be effective for initial cleanup and concentration.

Solid-Phase Extraction (SPE): SPE is a highly versatile and efficient technique for sample cleanup and concentration. google.com A sample is passed through a cartridge containing a solid adsorbent. By selecting the appropriate sorbent (e.g., C18 for reverse-phase, or a cation-exchange resin) and elution solvents, this compound can be selectively retained while interferences are washed away, or vice-versa. nih.govgoogle.com This technique is readily automated and can significantly improve the quality of data from subsequent chromatographic analysis.

Table 3: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, inexpensive | Can be labor-intensive, uses large solvent volumes |

| Solid-Phase Extraction (SPE) | Partitioning between a solid and liquid phase google.com | High recovery, high concentration factor, easily automated, selective nih.govgoogle.com | Higher cost per sample, requires method development |

| Protein Precipitation (PPT) | Precipitation of proteins using an organic solvent | Fast, simple, inexpensive | Non-selective, may result in matrix effects |

Purity Assessment and Impurity Profiling for Research Samples

Ensuring the purity of research-grade this compound is essential for the validity of experimental results. Impurity profiling involves the identification and quantification of any unwanted chemical substances in the sample. High-resolution chromatographic techniques, particularly HPLC and GC-MS, are the primary tools for this purpose. ijpsr.comresearchgate.net

An optimized HPLC method with a photodiode array (PDA) detector can separate and quantify impurities relative to the main compound peak area (area percent method). For structural elucidation of unknown impurities, fractions can be collected for analysis by other techniques, or an LC-MS method can be employed directly. sielc.com GC-MS is also highly effective for identifying volatile or semi-volatile impurities by comparing their mass spectra to library databases. ijpsr.com Potential impurities could include unreacted starting materials, reagents, or by-products from the synthesis process.

N 4 Bromo 2 Isopropylphenyl Acetamide As a Chemical Probe or Scaffold in Advanced Biomedical Research

Utilization as a Tool for Exploring Protein-Ligand Interactions

N-(4-bromo-2-isopropylphenyl)acetamide possesses several key structural motifs that enable it to serve as a versatile probe for investigating the binding pockets of proteins. The acetamide (B32628) group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to form directed interactions within a protein's active or allosteric site. The isopropyl group and the phenyl ring provide hydrophobic surfaces that can engage with nonpolar amino acid residues, while the bromine atom can participate in halogen bonding—a specific, non-covalent interaction that is increasingly recognized for its role in ligand recognition.

By systematically modifying this core structure, researchers can probe the specific requirements of a binding site. The molecule's relatively simple architecture allows for the clear attribution of binding affinity changes to specific structural modifications, thereby helping to map the topology and chemical environment of protein-ligand interfaces.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H14BrNO | nih.govchemicalbook.com |

| Molecular Weight | 256.14 g/mol | chemicalbook.comcymitquimica.com |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Topological Polar Surface Area | 29.1 Ų | nih.gov |

Application as a Core Scaffold for the Synthesis of Chemically Diverse Libraries

The true power of this compound in medicinal chemistry lies in its application as a core scaffold. A scaffold is a central molecular framework upon which a variety of chemical substituents can be attached to create a library of related compounds. The bromo-substituent on the phenyl ring is a particularly important feature, as it serves as a versatile chemical handle for a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

These reactions allow for the straightforward introduction of diverse aryl, alkyl, or nitrogen-containing groups at the position of the bromine atom. This capability enables the rapid generation of large libraries of analogues from a single, common intermediate. For instance, the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives has been demonstrated using Suzuki cross-coupling reactions with various boronic acids, showcasing how such a bromo-phenyl scaffold can be arylated to produce a range of new chemical entities with potential biological activities. mdpi.com A similar approach has been noted in the synthesis of anticancer drug analogs from related bromo-acetamides. frontierspecialtychemicals.com This strategy is fundamental to structure-activity relationship (SAR) studies, where the goal is to systematically explore how different chemical modifications affect a compound's biological activity.

| Molecular Component | Role in Synthesis and Interaction |

|---|---|

| Bromo-phenyl group | Provides a reactive site (bromine) for cross-coupling reactions, enabling extensive diversification of the scaffold. The phenyl ring itself offers a platform for hydrophobic and pi-stacking interactions. |

| Isopropyl group | Acts as a bulky, hydrophobic feature that can probe and occupy specific pockets in a protein binding site, contributing to binding affinity and selectivity. |

| Acetamide linker | Offers key hydrogen bonding points (donor and acceptor) and a rotatable bond that allows the molecule to adopt different conformations to fit a target site. |

Development of Photoaffinity Probes and Reporter Molecules

While this compound is not itself a photoaffinity probe, its scaffold is well-suited for development into one. Photoaffinity probes are powerful tools used to identify the specific protein targets of a bioactive molecule. google.com These probes typically consist of three parts: a recognition element that binds to the target, a photoreactive group (such as a phenyl azide, benzophenone, or diazirine) that forms a covalent bond with the target upon UV irradiation, and often a reporter tag (like a fluorophore or biotin) for detection and isolation. mdpi.com

The this compound scaffold can serve as the recognition element. The bromo-substituent can be replaced with a photoreactive group through established synthetic methods. Alternatively, other positions on the phenyl ring could be functionalized without disrupting the core binding interactions. Once a photoreactive group is installed, the resulting probe can be used to irradiate biological samples, leading to the irreversible, covalent labeling of the target protein. This allows for the unambiguous identification of binding partners, a critical step in understanding a compound's mechanism of action.

Integration into Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a well-established method for identifying lead compounds in drug discovery. nih.gov This approach uses libraries of small, low-complexity molecules ("fragments") to screen for weak but efficient binding to a biological target. nih.gov this compound fits the general profile of a chemical fragment. Its molecular weight (256.14 g/mol ) is within the typical range for fragments (usually under 300 g/mol ), and it possesses a moderate level of complexity suitable for initial screening.

The goal of FBDD is to identify these low-affinity fragments and then use structural information (e.g., from X-ray crystallography or NMR) to guide their optimization into more potent and selective drug candidates. drugdiscoverychemistry.comfrontiersin.org The this compound scaffold provides an excellent starting point for such an optimization campaign. Its defined structure and reactive handle allow medicinal chemists to systematically "grow" the fragment by adding functional groups that make additional favorable contacts with the target protein, thereby increasing binding affinity and developing a potent lead compound.

Potential as a Molecular Tool for Investigating Specific Cellular and Biochemical Processes

The ultimate value of this compound lies in its potential to be elaborated into specific molecular tools for biological investigation. By applying the principles of library synthesis (Section 8.2), researchers can create collections of compounds designed to interact with a particular class of proteins, such as kinases, proteases, or GPCRs.

Screening these libraries can lead to the discovery of potent and selective inhibitors or modulators of specific enzymes or receptors. These optimized molecules can then be used to probe the function of their targets within living cells or organisms. For example, a selective inhibitor developed from this scaffold could be used to dissect the role of a specific enzyme in a disease-related signaling pathway. Furthermore, conversion of these optimized ligands into photoaffinity probes (Section 8.3) provides a direct method for target validation and identification in a complex cellular environment. This multifaceted utility makes this compound a valuable starting point for the development of sophisticated chemical probes to investigate and manipulate cellular and biochemical processes.

Metabolic Pathway Analysis and Biotransformation of N 4 Bromo 2 Isopropylphenyl Acetamide Pre Clinical and in Vitro Focus

Enzymatic Biotransformation Studies in Liver Microsomal Systems (In Vitro)

Currently, there is a lack of publicly available scientific literature detailing the specific enzymatic biotransformation of N-(4-bromo-2-isopropylphenyl)acetamide in liver microsomal systems. In vitro studies using liver microsomes are a standard method to investigate the phase I metabolism of compounds, primarily mediated by cytochrome P450 (CYP) enzymes. Such studies would typically involve incubating the compound with liver microsomes from various species, including humans, and analyzing the depletion of the parent compound over time and the formation of metabolites.

For structurally related compounds, research has shown the involvement of CYP enzymes in their metabolism. For instance, the metabolism of other brominated aromatic compounds and N-acetylated aromatic amines often involves hydroxylation of the aromatic ring and N-deacetylation, reactions catalyzed by CYP enzymes. However, without direct experimental data on this compound, any proposed metabolic pathway would be purely speculative.

Identification and Characterization of Metabolites in Pre-clinical Models

Detailed studies identifying and characterizing the metabolites of this compound in pre-clinical models such as rats, mice, or dogs are not available in the current body of scientific literature. The identification of metabolites is a critical step in understanding the biotransformation of a compound. This process typically involves the administration of the compound to animal models, followed by the collection of biological samples (e.g., urine, feces, plasma) and analysis using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Based on the structure of this compound, potential metabolic transformations could include:

Hydroxylation of the isopropyl group.

Hydroxylation of the aromatic ring.

N-deacetylation to form 4-bromo-2-isopropylaniline (B1344083).

Oxidation of the isopropyl group to a carboxylic acid.

Conjugation of hydroxylated metabolites with glucuronic acid or sulfate (B86663) (Phase II metabolism).

It is important to emphasize that these are predicted pathways, and experimental verification is required for confirmation.

Role of this compound in Modulating Drug-Metabolizing Enzymes (In Vitro)

There is no available research data on the potential of this compound to induce or inhibit drug-metabolizing enzymes. In vitro assays using human hepatocytes or recombinant CYP enzymes are typically employed to assess the inductive or inhibitory potential of a new chemical entity. Such studies are crucial for predicting potential drug-drug interactions. For example, the induction of CYP enzymes could lead to an accelerated metabolism of co-administered drugs, potentially reducing their efficacy. Conversely, inhibition of these enzymes could lead to increased plasma concentrations of other drugs, raising concerns about toxicity.

Comparative Metabolic Studies Across Different Pre-clinical Species

Comparative metabolic studies of this compound across different pre-clinical species have not been reported. These studies are essential for selecting the most appropriate animal model for non-clinical safety and efficacy studies, as significant interspecies differences in metabolism can exist. For instance, studies on other compounds have shown that the rate and pathway of metabolism can vary significantly between rodents and non-rodents, and between pre-clinical species and humans. The absence of such data for this compound limits the ability to extrapolate findings from one species to another, including to humans.

Impact of Metabolic Stability on In Vitro and In Vivo Research Outcomes

The metabolic stability of a compound, which is its susceptibility to metabolism, significantly influences its pharmacokinetic profile and, consequently, its in vivo efficacy and toxicity. A compound with high metabolic stability will have a longer half-life and greater exposure in the body, while a metabolically unstable compound will be cleared more rapidly.

Information regarding the metabolic stability of this compound is not present in the available scientific literature. Determining the in vitro metabolic stability, typically in liver microsomes or hepatocytes, is a key step in the early drug discovery process. This information helps in predicting the in vivo clearance and oral bioavailability of a compound, thereby guiding the design of further in vivo studies. Without this data, predictions about the in vivo behavior of this compound remain speculative.

Future Research Directions and Emerging Paradigms in the Study of N 4 Bromo 2 Isopropylphenyl Acetamide

Exploration of Novel and Highly Efficient Synthetic Methodologies.

The development of efficient and sustainable synthetic routes is paramount for the future study and application of N-(4-bromo-2-isopropylphenyl)acetamide. While traditional methods for amide bond formation are well-established, emerging paradigms in organic synthesis offer significant advantages in terms of yield, purity, and environmental impact.

Future research will likely focus on the adoption of flow chemistry for the synthesis of this compound. researchgate.netnih.gov This technology enables precise control over reaction parameters, leading to improved yields and reduced reaction times. amidetech.com The transition from batch to continuous flow processes can also enhance safety and scalability, which is crucial for potential industrial applications. acs.org

Microwave-assisted synthesis represents another promising avenue. nih.govnih.govjchps.com This technique can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required by conventional heating methods. psu.edu The application of microwave irradiation to the amidation of 4-bromo-2-isopropylaniline (B1344083) with an appropriate acetylating agent could offer a rapid and efficient route to the target compound.

Furthermore, the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions , is an area ripe for exploration. kfupm.edu.saacs.orgnih.govmit.eduacs.org These methods could allow for the modular and efficient synthesis of a library of this compound analogs with diverse functionalities, facilitating structure-activity relationship (SAR) studies.

| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| Flow Chemistry | Improved yield and purity, enhanced safety and scalability, precise reaction control. researchgate.netnih.govamidetech.com | Optimization of reactor design, solvent systems, and reaction conditions for continuous production. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased reaction rates, potential for higher yields and cleaner products. nih.govnih.govjchps.com | Development of specific microwave protocols, investigation of solvent effects, and scale-up studies. |

| Palladium-Catalyzed Cross-Coupling | Modular synthesis of analogs, high functional group tolerance, access to diverse chemical space. kfupm.edu.saacs.orgnih.gov | Exploration of novel ligands and palladium precursors, optimization of reaction conditions for high efficiency. |

Deeper Elucidation of Mechanistic Interactions with Biological Systems.

Understanding the precise molecular mechanisms by which this compound interacts with biological systems is a critical area for future research. The aryl acetamide (B32628) scaffold is present in a number of biologically active molecules, suggesting that this compound could have interesting pharmacological properties. nih.govnih.govrsc.orgarchivepp.com

Future investigations should aim to identify the specific biological targets of this compound. This can be achieved through a combination of in silico screening and experimental validation. Techniques such as affinity chromatography and target-based screening assays will be instrumental in pinpointing the proteins or enzymes with which the compound interacts. The study of related aryl acetamides has revealed their potential to target lipid-transfer proteins, which could be a starting point for investigations. nih.gov

Elucidating the mechanism of action at the molecular level will also be a key focus. This will involve detailed biochemical and biophysical studies to characterize the binding kinetics, thermodynamics, and structural basis of the interaction between this compound and its biological targets.

Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics in chemical biology).

The application of advanced "omics" technologies will provide a systems-level understanding of the biological effects of this compound. chemikailproteomics.com

Proteomics studies, for instance, can be employed to analyze global changes in protein expression in cells or tissues treated with the compound. This can reveal key cellular pathways and processes that are modulated by this compound, offering valuable clues about its mechanism of action and potential therapeutic applications.

Metabolomics , the large-scale study of small molecules (metabolites), can provide a snapshot of the metabolic state of a biological system in response to the compound. By identifying alterations in metabolic pathways, researchers can gain insights into the functional consequences of the compound's interaction with its biological targets.

Design and Synthesis of Next-Generation Chemical Probes and Molecular Tools.

This compound can serve as a versatile scaffold for the design and synthesis of next-generation chemical probes and molecular tools. nih.govmdpi.comresearchgate.netnih.govrsc.org These probes are invaluable for studying biological processes with high precision and specificity.

One promising direction is the development of fluorescently labeled analogs of this compound. nih.govmdpi.comresearchgate.netnih.gov By attaching a fluorescent reporter molecule, researchers can visualize the subcellular localization and dynamics of the compound in living cells, providing real-time information about its distribution and target engagement. The design of such probes would need to consider the impact of the fluorophore on the parent compound's biological activity.